1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one
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Overview
Description
1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a chloroethyl group, a hydroxy group, and two methyl groups attached to a phenyl ring, along with an ethanone moiety. Its unique structure makes it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one typically involves the reaction of 3-(2-chloroethyl)-6-hydroxy-2,4-dimethylphenol with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process and minimize waste .
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with amine or thiol groups.
Scientific Research Applications
1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act by inhibiting certain enzymes or interfering with cellular processes such as DNA replication or protein synthesis. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the disruption of their normal functions .
Comparison with Similar Compounds
Similar Compounds
1-[3-(2-Chloroethyl)-6-hydroxyphenyl]ethan-1-one: Lacks the additional methyl groups, which may affect its reactivity and biological activity.
1-[3-(2-Chloroethyl)-2,4-dimethylphenyl]ethan-1-one: Similar structure but with different positioning of the hydroxy group, leading to variations in chemical behavior.
1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]propan-1-one: Contains a propanone moiety instead of ethanone, which may influence its physical and chemical properties.
Uniqueness
1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of both chloroethyl and hydroxy groups on the phenyl ring, along with the ethanone moiety, makes it a versatile compound for various applications .
Properties
CAS No. |
623936-72-1 |
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Molecular Formula |
C12H15ClO2 |
Molecular Weight |
226.70 g/mol |
IUPAC Name |
1-[3-(2-chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethanone |
InChI |
InChI=1S/C12H15ClO2/c1-7-6-11(15)12(9(3)14)8(2)10(7)4-5-13/h6,15H,4-5H2,1-3H3 |
InChI Key |
GABDULDOSSKAAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1CCCl)C)C(=O)C)O |
Origin of Product |
United States |
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